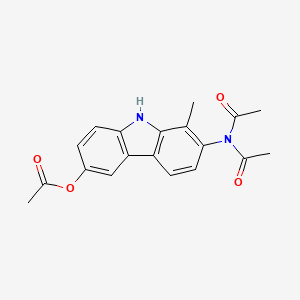
7-(Diacetylamino)-8-methyl-9H-carbazol-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Diacetylamino)-8-methyl-9H-carbazol-3-yl acetate is a synthetic organic compound belonging to the carbazole family Carbazoles are known for their diverse applications in pharmaceuticals, dyes, and organic electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Diacetylamino)-8-methyl-9H-carbazol-3-yl acetate typically involves multi-step organic reactions. One common method includes the acetylation of 8-methyl-9H-carbazole, followed by the introduction of the diacetylamino group. The reaction conditions often require the use of acetic anhydride and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the synthesis of the carbazole core, followed by sequential acetylation and diacetylation steps. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the diacetylamino group to simpler amine functionalities.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted carbazoles.
Aplicaciones Científicas De Investigación
7-(Diacetylamino)-8-methyl-9H-carbazol-3-yl acetate has garnered interest in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex carbazole derivatives.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism by which 7-(Diacetylamino)-8-methyl-9H-carbazol-3-yl acetate exerts its effects involves interactions with specific molecular targets. The diacetylamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the carbazole core can participate in π-π interactions with aromatic residues in proteins, modulating their function.
Comparación Con Compuestos Similares
7-Amino-8-methyl-9H-carbazole: Lacks the acetyl groups, resulting in different chemical reactivity and applications.
7-(Diacetylamino)-9H-carbazole: Similar structure but without the methyl group, affecting its physical and chemical properties.
Uniqueness: 7-(Diacetylamino)-8-methyl-9H-carbazol-3-yl acetate stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both diacetylamino and acetate groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and material science.
Propiedades
Número CAS |
832723-89-4 |
|---|---|
Fórmula molecular |
C19H18N2O4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[7-(diacetylamino)-8-methyl-9H-carbazol-3-yl] acetate |
InChI |
InChI=1S/C19H18N2O4/c1-10-18(21(11(2)22)12(3)23)8-6-15-16-9-14(25-13(4)24)5-7-17(16)20-19(10)15/h5-9,20H,1-4H3 |
Clave InChI |
OSHORQYUSWQSLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1NC3=C2C=C(C=C3)OC(=O)C)N(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(1-ethoxyethylidene)hydrazinylidene]-2-oxobutanoate](/img/structure/B14200852.png)
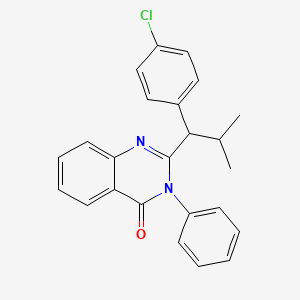

![N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B14200855.png)
![5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14200860.png)
![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)

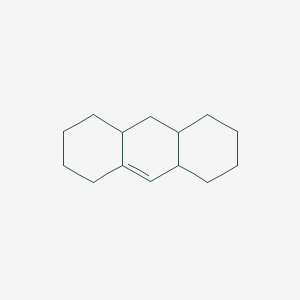


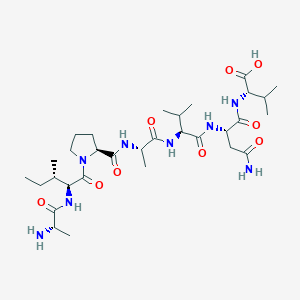
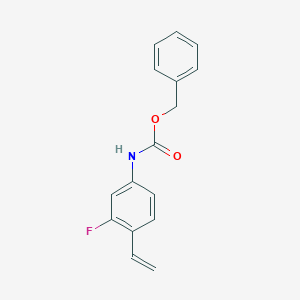
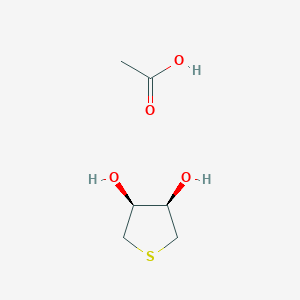
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)-](/img/structure/B14200912.png)
